molecular formula C9H6ClIN2 B13034519 6-Chloro-4-iodoisoquinolin-3-amine

6-Chloro-4-iodoisoquinolin-3-amine

Cat. No.: B13034519
M. Wt: 304.51 g/mol
InChI Key: PEEKPDCMZCVOMM-UHFFFAOYSA-N
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Description

6-Chloro-4-iodoisoquinolin-3-amine is a heterocyclic organic compound with the molecular formula C9H6ClIN2 It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodoisoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives. For instance, 6-chloroisoquinoline can be iodinated using iodine and a suitable oxidizing agent to yield 6-Chloro-4-iodoisoquinoline. This intermediate can then be converted to this compound through amination reactions using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-iodoisoquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .

Scientific Research Applications

6-Chloro-4-iodoisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodoisoquinolin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-iodoisoquinolin-3-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

6-Chloro-4-iodoisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H6ClIN2. It belongs to the isoquinoline class, characterized by a benzene ring fused to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H6ClIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13)
InChI KeyPEEKPDCMZCVOMM-UHFFFAOYSA-N
Canonical SMILESC1=CC2=CN=C(C(=C2C=C1Cl)I)N

The presence of both chlorine and iodine atoms in its structure makes this compound unique, allowing for diverse chemical modifications and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : It can interfere with cellular signaling pathways, which may lead to changes in cell proliferation and apoptosis.

Research indicates that this compound has potential applications as an antimicrobial and anticancer agent, making it a candidate for further investigation in therapeutic contexts .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. These studies indicate that such compounds can effectively inhibit bacterial growth, although detailed investigations specific to this compound are necessary to establish its spectrum of activity .

Case Study: Isoquinoline Derivatives in Cancer Research

A study explored the effects of various isoquinoline derivatives on colon cancer cell lines. The results indicated that certain derivatives exhibited over 75% inhibition of cell proliferation at concentrations as low as 1 μM. This highlights the potential of isoquinoline-based compounds in cancer therapy .

Research Findings: Docking Studies

Recent molecular docking studies have assessed the binding affinity of various isoquinoline derivatives to specific protein targets involved in cancer progression. For instance, compounds with structural similarities to this compound showed promising docking scores, suggesting strong interactions with target proteins such as HIF-PHD2 . These findings warrant further exploration into the compound's therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
6-ChloroisoquinolineLacks iodine; potentially less reactiveLimited data available
4-IodoisoquinolineLacks chlorine; affects reactivityLimited data available
6-Bromo-4-iodoisoquinolin-3-amBromine instead of chlorine; different reactivityPotentially similar

The presence of both halogens (chlorine and iodine) in this compound contributes to its unique reactivity patterns and potential biological activities.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

6-chloro-4-iodoisoquinolin-3-amine

InChI

InChI=1S/C9H6ClIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13)

InChI Key

PEEKPDCMZCVOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C=C1Cl)I)N

Origin of Product

United States

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